molecular formula C22H20N4O4S B2545921 4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714257-62-2

4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2545921
CAS No.: 714257-62-2
M. Wt: 436.49
InChI Key: QRFSNDSXHHWVIA-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
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Scientific Research Applications

Potential Applications in Medicine

  • Anticancer Activity : The structural analogs of 4-methoxy-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide have been explored for their anticancer properties. For instance, chloroquinoxaline sulfonamide has shown promise as an antitumor agent, highlighting the therapeutic potential of quinoxaline sulfonamides in cancer treatment (Liu, Ruble, & Arora, 1994). Similarly, synthesis and characterization of novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety have been investigated for their potential as anticancer and radioprotective agents, indicating the versatility of these compounds in medical applications (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2007).

  • Antibacterial and Antifungal Properties : Research has also been conducted on the antibacterial and antifungal properties of quinoxaline derivatives. A study on green synthesis of novel quinoxaline sulfonamides with antibacterial activity highlights the potential use of these compounds in combating microbial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Future Directions

The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They also show potential for use in stable perovskite solar cells , indicating a promising future direction in the field of solar energy.

Properties

IUPAC Name

4-methoxy-N-[3-(4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-29-16-9-7-15(8-10-16)23-21-22(25-20-6-4-3-5-19(20)24-21)26-31(27,28)18-13-11-17(30-2)12-14-18/h3-14H,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFSNDSXHHWVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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